An In-depth Technical Guide to Tert-butyl (5-ethynylpyridin-3-yl)carbamate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Tert-butyl (5-ethynylpyridin-3-yl)carbamate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry. The guide details its molecular characteristics, provides a validated synthetic protocol, and discusses its applications, particularly in the development of kinase inhibitors. The inclusion of detailed experimental procedures, analytical data, and workflow visualizations aims to equip researchers with the practical knowledge required for the successful synthesis and utilization of this versatile compound.
Introduction: The Strategic Importance of Ethynylpyridine Scaffolds
Substituted pyridines are a cornerstone of medicinal chemistry, with their structural motif present in numerous approved drugs.[1][2] The introduction of an ethynyl group onto the pyridine ring provides a versatile handle for further chemical modifications, most notably through Sonogashira cross-coupling reactions.[3][4] This allows for the facile construction of complex molecular architectures, a crucial aspect of modern drug design and discovery.[5][6] The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality offers robust protection under a variety of reaction conditions while allowing for straightforward deprotection, making tert-butyl (5-ethynylpyridin-3-yl)carbamate a valuable and strategically designed building block for library synthesis and lead optimization.[7]
Molecular Characteristics
Table 1: Physicochemical Properties of Tert-butyl (5-ethynylpyridin-3-yl)carbamate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | Calculated |
| Molecular Weight | 218.25 g/mol | [Calculated] |
| IUPAC Name | tert-butyl N-(5-ethynyl-3-pyridinyl)carbamate | IUPAC Nomenclature |
| CAS Number | 1192472-59-5 | Commercial Supplier |
Synthesis and Mechanism
The synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate is most efficiently achieved through a two-step sequence starting from 3-amino-5-bromopyridine. This involves the protection of the amino group followed by a Sonogashira cross-coupling reaction.
Step 1: Boc Protection of 3-Amino-5-bromopyridine
The initial step involves the protection of the amino group of 3-amino-5-bromopyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) in the presence of a base like sodium hydroxide. The Boc group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[7]
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
The second step is a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne.[4][8] In this case, tert-butyl (5-bromopyridin-3-yl)carbamate is coupled with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.
Step 3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions, for instance, using potassium carbonate in methanol. This deprotection step is generally high-yielding and clean.
Experimental Protocol
This protocol is a self-validating system designed for reproducibility.
Materials:
-
3-Amino-5-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of tert-butyl (5-bromopyridin-3-yl)carbamate
-
To a solution of 3-amino-5-bromopyridine (1.0 equiv.) in THF, add a solution of NaOH (1.2 equiv.) in water.
-
Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred mixture at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (5-bromopyridin-3-yl)carbamate.
Step 2: Synthesis of tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate
-
To a solution of tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 equiv.) in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 equiv.) and CuI (0.1 equiv.).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.2 equiv.) and stir the reaction mixture at room temperature for 12-18 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Step 3: Synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate
-
Dissolve the purified tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate (1.0 equiv.) in methanol.
-
Add potassium carbonate (2.0 equiv.) and stir the mixture at room temperature for 2-4 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Analytical Characterization
The structure and purity of tert-butyl (5-ethynylpyridin-3-yl)carbamate should be confirmed by standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.5 ppm, 9H), the ethynyl proton (singlet, ~3.1 ppm, 1H), and the pyridine ring protons (three distinct signals in the aromatic region, ~7.5-8.5 ppm). |
| ¹³C NMR | Resonances for the Boc group carbons (~28 ppm, ~80 ppm, ~153 ppm), the ethynyl carbons (~77 ppm, ~83 ppm), and the pyridine ring carbons. |
| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 219.11. |
Applications in Drug Discovery
The unique combination of a protected amine and a reactive alkyne on a pyridine scaffold makes tert-butyl (5-ethynylpyridin-3-yl)carbamate a highly valuable building block in drug discovery.[9][10] Its primary application lies in the synthesis of kinase inhibitors. The ethynyl group can be elaborated through Sonogashira or other coupling reactions to introduce various aryl or heteroaryl moieties that can interact with the active site of kinases. The Boc-protected amine can be deprotected and further functionalized to introduce solubilizing groups or vectors to target specific cellular compartments.
Conclusion
This technical guide has provided a detailed overview of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a key building block in medicinal chemistry. The provided synthetic protocol, based on established and reliable chemical transformations, offers a clear pathway for its preparation. The discussion of its molecular characteristics and applications underscores its importance for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the field of kinase inhibitor development.
References
Sources
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- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Figure 1. General scheme of terminal alkyne dimerization.
